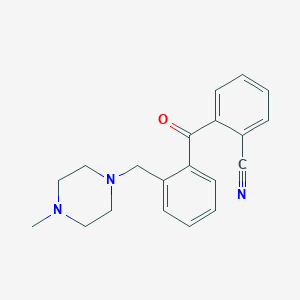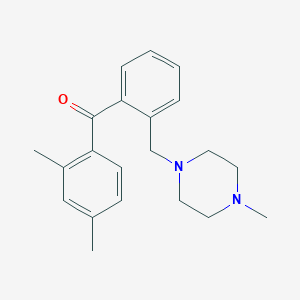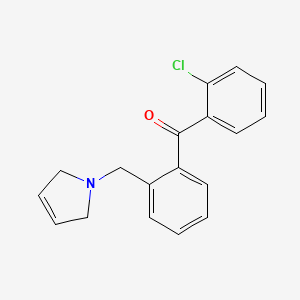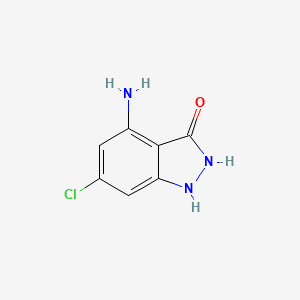
3-Cyano-4'-thiomorpholinomethylbenzophenone
Overview
Description
3-Cyano-4'-thiomorpholinomethylbenzophenone (CMTMB) is a synthetic compound used in a variety of scientific research applications. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and is insoluble in water. CMTMB has been used in a variety of applications, including as an inhibitor of enzymes, a fluorescent probe, and a photochemical reagent.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Nucleofugality and Aminolysis Reactions : The study of nucleofugality in aminolysis reactions of thionocarbonates, a category to which 3-Cyano-4'-thiomorpholinomethylbenzophenone derivatives might relate, shows the effect of solvation and reaction mechanisms in organic synthesis (Montecinos et al., 2017).
- Heterocyclic Compound Synthesis : The synthesis of polyfunctionally substituted heterocyclic compounds derived from cyanoacetamides demonstrates the potential of cyano-substituted molecules in creating diverse organic structures with possible antitumor activities (Shams et al., 2010).
Material Science and Photovoltaics
- Organic Photovoltaic Device Performance : Cyano substitution on donor polymers influences the optoelectronic properties and device performance in organic photovoltaics, suggesting applications in solar energy conversion (Casey et al., 2016).
- Donor-Acceptor Triads for Electronic Applications : The synthesis of conjugated donor-acceptor-donor triads utilizing cyanothiophene shows potential for electronic and photonic applications, highlighting the role of 3-Cyano-4'-thiomorpholinomethylbenzophenone and similar compounds in developing new electronic materials (Mallet et al., 2012).
Biological Studies
- Antimicrobial Activity : Research on thiomorpholine derivatives, including potential cyano-substituted compounds, explores their use in developing new antimicrobial agents, indicating the importance of structural diversity in drug discovery (Kardile & Kalyane, 2010).
- Photophysical and Electrochemical Properties : Studies on dinuclear tetrazolato-bridged rhenium complexes with cyanophenyl groups demonstrate their photophysical and electrochemical behaviors, suggesting applications in light-emitting devices and sensors (Wright et al., 2012).
properties
IUPAC Name |
3-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c20-13-16-2-1-3-18(12-16)19(22)17-6-4-15(5-7-17)14-21-8-10-23-11-9-21/h1-7,12H,8-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQDDVCJYXWRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642904 | |
| Record name | 3-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4'-thiomorpholinomethylbenzophenone | |
CAS RN |
898782-43-9 | |
| Record name | 3-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



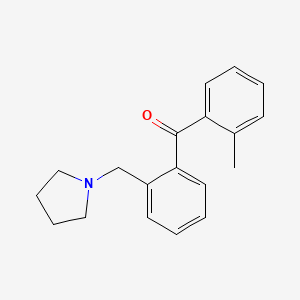
![3'-Cyano-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613892.png)
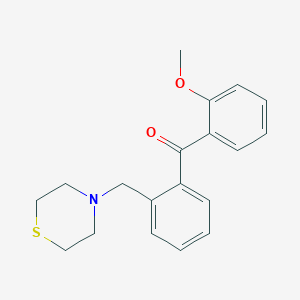
![Cyclopentyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1613895.png)


